Cerium dioxide

Übersicht

Beschreibung

Es ist eine der wichtigsten kommerziellen Anwendungen des Seltenerdelements Cer und ein bedeutendes Produkt des Lanthanidbergbaus . Ceriumdioxid ist ein blassgelb-weißes Pulver, das eine Fluoritkristallstruktur annimmt, was es zu einem Schlüsselmaterial in verschiedenen industriellen und wissenschaftlichen Anwendungen macht .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Ceriumdioxid kann durch verschiedene Methoden synthetisiert werden, darunter Sol-Gel-, Hydrothermal- und Copräzipitationstechniken. Beispielsweise beinhaltet die Sol-Gel-Methode die Hydrolyse und Polykondensation von Ceriumvorläufern, wie z. B. Cer(III)-chlorid-Heptahydrat, in Gegenwart einer Base wie Ammoniak . Die Hydrothermalmethode beinhaltet die Behandlung der durch Sol-Gel gewonnenen Vorläufer unter hohem Druck und Temperatur, um nanostrukturiertes Ceriumdioxid zu bilden .

Industrielle Herstellungsverfahren: Die industrielle Produktion von Ceriumdioxid beinhaltet typischerweise die Kalzinierung von Ceriumoxalat oder Ceriumhydroxid. Dieser Prozess beinhaltet das Erhitzen der Ceriumverbindungen auf hohe Temperaturen, um Ceriumdioxid zu erzeugen . Eine weitere Methode beinhaltet das interne Gelationsverfahren, das Ceriumdioxid-Mikrokugeln durch Optimierung der Cerium-Zuführungslösungsparameter und anschließende Wasch-, Trocknungs- und Sinterungsschritte erzeugt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ceriumdioxid durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und katalytische Reaktionen. Es ist bekannt für seine Sauerstoffspeicherkapazität, die es ihm ermöglicht, Sauerstoff unter reduzierenden Bedingungen freizusetzen und Sauerstoff durch Füllen von Sauerstoffleerstellen unter oxidierenden Bedingungen zu speichern .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in Reaktionen mit Ceriumdioxid verwendet werden, sind Wasserstoff, Kohlenmonoxid und verschiedene Kohlenwasserstoffe. Diese Reaktionen finden häufig unter hohen Temperaturen und kontrollierten Atmosphären statt, um die Redoxprozesse zu ermöglichen .

Hauptprodukte: Die Hauptprodukte, die aus Reaktionen mit Ceriumdioxid gebildet werden, umfassen reduzierte Ceriumverbindungen (wie Cer(III)-oxid) und verschiedene oxidierte Produkte, abhängig von den verwendeten Reaktanten .

4. Wissenschaftliche Forschungsanwendungen

Ceriumdioxid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Industrie: Wird bei der Herstellung von Glas, Keramik und als Poliermittel für Präzisionsoptik verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von Ceriumdioxid basiert hauptsächlich auf seiner Fähigkeit, zwischen den Oxidationsstufen Ce³⁺ und Ce⁴⁺ zu wechseln. Diese Redoxaktivität ermöglicht es Ceriumdioxid, als Antioxidans zu wirken, freie Radikale abzufangen und oxidativen Stress zu reduzieren . In antibakteriellen Anwendungen erzeugen Ceriumdioxid-Nanopartikel reaktive Sauerstoffspezies, die Bakterienzellwände schädigen und ihr Wachstum hemmen .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Catalysis is one of the primary applications of cerium dioxide, particularly in automotive and industrial processes. CeO2 serves as an effective catalyst due to its ability to undergo reversible oxidation and reduction, which facilitates various chemical reactions.

Key Catalytic Uses:

- Automotive Catalysts : Cerium oxide is widely used in three-way catalysts for exhaust gas treatment in vehicles, promoting the oxidation of carbon monoxide and hydrocarbons while reducing nitrogen oxides (NOx) emissions .

- Industrial Catalysis : It is employed in processes like the water-gas shift reaction and oxidative coupling of methane, enhancing reaction efficiency .

Biomedical Applications

This compound nanoparticles (CeO2 NPs) have shown promising potential in the biomedical field due to their antioxidant properties and ability to mimic enzyme functions.

Notable Biomedical Uses:

- Antioxidant Therapy : CeO2 NPs can scavenge reactive oxygen species (ROS), providing neuroprotection and radioprotection .

- Drug Delivery Systems : Their biocompatibility allows for the development of drug delivery vehicles that enhance therapeutic efficacy .

- Bioscaffolding : In tissue engineering, CeO2 NPs are utilized to create scaffolds that support cell growth and tissue regeneration .

Environmental Applications

This compound plays a significant role in environmental remediation efforts, particularly in soil and water treatment.

Environmental Remediation Uses:

- Phytoremediation : CeO2 NPs are investigated for their ability to enhance plant growth and nutrient uptake in contaminated soils, aiding in the detoxification of pollutants .

- Pollution Control : As a diesel fuel additive, CeO2 reduces fuel consumption and emissions by improving combustion efficiency, thereby minimizing environmental impact .

Energy Applications

In energy technologies, this compound is utilized in various applications that enhance energy efficiency and sustainability.

Energy-Related Uses:

- Solid Oxide Fuel Cells (SOFCs) : CeO2 is a key component in SOFCs, acting as an electrolyte that facilitates oxygen ion conduction at high temperatures .

- Solar Cells : Its optical properties make it suitable for use in solar energy conversion systems .

Data Table: Summary of this compound Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Catalysis | Automotive catalysts, industrial reactions | Reduces emissions, enhances reaction rates |

| Biomedical | Antioxidant therapy, drug delivery | Neuroprotection, enhanced therapeutic effects |

| Environmental | Phytoremediation, pollution control | Detoxification of soils, reduced emissions |

| Energy | Solid oxide fuel cells, solar cells | Improved energy efficiency |

Case Studies

- Automotive Catalysts : A study demonstrated that vehicles equipped with CeO2-based catalysts showed a reduction in NOx emissions by up to 30%, highlighting the effectiveness of cerium oxide in automotive applications .

- Biomedical Research : Research on CeO2 nanoparticles revealed their potential in treating neurodegenerative diseases by reducing oxidative stress in neuronal cells. In vitro studies indicated a significant decrease in cell death rates when treated with CeO2 NPs compared to untreated controls .

- Environmental Impact : A study on the effects of CeO2 as a diesel fuel additive reported a 7% reduction in fuel consumption and a 15% decrease in unburned hydrocarbons emitted from diesel engines, showcasing its environmental benefits .

Wirkmechanismus

The mechanism of action of cerium dioxide is primarily based on its ability to switch between the Ce³⁺ and Ce⁴⁺ oxidation states. This redox activity allows this compound to act as an antioxidant, scavenging free radicals and reducing oxidative stress . In antibacterial applications, this compound nanoparticles generate reactive oxygen species that damage bacterial cell walls and inhibit their growth .

Vergleich Mit ähnlichen Verbindungen

Ceriumdioxid wird aufgrund seiner ähnlichen katalytischen und photokatalytischen Eigenschaften oft mit anderen Metalloxiden wie Titandioxid (TiO₂) und Zinkoxid (ZnO) verglichen. Die einzigartige Fähigkeit von Ceriumdioxid, zwischen Oxidationsstufen zu wechseln, und seine hohe Sauerstoffspeicherkapazität machen es besonders effektiv in Anwendungen, die Redoxreaktionen erfordern .

Ähnliche Verbindungen:

- Titandioxid (TiO₂)

- Zinkoxid (ZnO)

- Eisenoxid (Fe₂O₃)

- Mangandioxid (MnO₂)

Ceriumdioxid zeichnet sich durch seine reversiblen Redoxeigenschaften und seine hohe Stabilität unter verschiedenen Umweltbedingungen aus .

Biologische Aktivität

Cerium dioxide (CeO₂), also known as ceria, is a rare earth oxide that has garnered significant attention in biomedical research due to its unique properties and potential applications. This article explores the biological activity of this compound, focusing on its cytotoxicity, antioxidant properties, and applications in wound healing and neuroprotection.

Overview of this compound

This compound exists in two primary oxidation states: Ce^3+ and Ce^4+, which allows it to participate in redox reactions. This duality is crucial for its biological activity, as it can act both as an antioxidant and a pro-oxidant depending on the cellular environment. The nanoparticle form of this compound (nanoceria) exhibits enhanced properties compared to bulk ceria, making it a subject of interest in various fields, including biomedicine.

Cytotoxicity and Biocompatibility

Research has shown that the cytotoxic effects of this compound nanoparticles (CNPs) are concentration-dependent. A study evaluated the effects of different concentrations of nanocrystalline cerium oxide on human fibroblast and mesenchymal stem cell cultures. It was found that:

- At concentrations of , CNPs exhibited significant cytotoxicity, reducing cell viability by approximately 21% compared to controls (p < 0.05).

- Conversely, lower concentrations ( and ) enhanced cell proliferation by 20% and 31%, respectively (p < 0.01) .

Table 1 summarizes the effects of various concentrations of CNPs on cell viability:

| Concentration (M) | Effect on Cell Viability (%) | Statistical Significance |

|---|---|---|

| -21 | p < 0.05 | |

| +20 | p < 0.01 | |

| +31 | p < 0.01 |

Antioxidant Properties

This compound nanoparticles are recognized for their antioxidant capabilities, primarily due to their ability to scavenge reactive oxygen species (ROS). This property is particularly beneficial in conditions characterized by oxidative stress, such as neurodegenerative diseases.

- In a study investigating the neuroprotective effects of CNPs against beta-amyloid-induced toxicity in neuronal cultures, it was found that CNPs significantly reduced neuronal death from 42.7% to levels comparable to control groups, demonstrating their potential as therapeutic agents in Alzheimer's disease .

Applications in Wound Healing

Ceria's role in wound healing is attributed to its ability to promote cell proliferation and tissue regeneration. A recent study highlighted the influence of different synthesis methods and concentrations of nanocrystalline cerium oxide on human fibroblast cells involved in wound healing:

- The optimal concentration for promoting fibroblast proliferation was determined to be , where cell viability was significantly higher than at other concentrations .

Case Studies

Several case studies illustrate the diverse applications of this compound nanoparticles:

- Wound Healing : In a clinical setting, CNPs have been incorporated into wound dressings to enhance healing rates by promoting fibroblast proliferation and reducing infection rates due to their antimicrobial properties .

- Neuroprotection : In animal models of Alzheimer's disease, CNPs have shown promise in reducing oxidative damage and improving cognitive function .

- Antimicrobial Activity : Research indicates that at higher concentrations (), CNPs exhibit significant antimicrobial activity against various pathogens, making them suitable for infection control in medical applications .

Eigenschaften

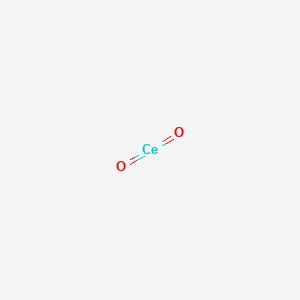

IUPAC Name |

dioxocerium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CETPSERCERDGAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Ce]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeO2 | |

| Record name | cerium(IV) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cerium(IV)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.115 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White (pure) to pale yellow crystals; Insoluble in water; [Merck Index] | |

| Record name | Ceric oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2085 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1306-38-3 | |

| Record name | Ceria | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1306-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ceric oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001306383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.